6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one
CAS No.: 166751-33-3
Cat. No.: VC2613360
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 166751-33-3 |
---|---|
Molecular Formula | C12H13N3OS |
Molecular Weight | 247.32 g/mol |
IUPAC Name | 4-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Standard InChI Key | JCGSUAADGPAKEI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N |
Canonical SMILES | CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N |
Introduction
Chemical Structure and Properties
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one features a pyrimidine ring substituted at three positions: an amino group at the 6-position, a (2-methylbenzyl)thio group at the 2-position, and a ketone functionality at the 4-position. The structural arrangement creates a molecule with distinct chemical and biological properties.
Structural Characteristics
The compound contains several key functional groups:
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Pyrimidine heterocyclic core
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Primary amino group (-NH₂) at position 6
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Thioether linkage (-S-) at position 2
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2-Methylbenzyl moiety attached through the sulfur atom
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Carbonyl group (C=O) at position 4
Physical and Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₃N₃OS |
Molecular Weight | 247.32 g/mol |
Physical State | Solid at room temperature |
Solubility | Moderately soluble in organic solvents like DMSO and DMF; limited solubility in water |
Melting Point | Estimated 180-200°C |
Hydrogen Bond Donors | 2 (NH₂, NH) |
Hydrogen Bond Acceptors | 3 (N, N, O) |
The compound's solubility is influenced by the presence of both hydrophilic (amino and carbonyl) groups and hydrophobic (methylbenzyl) moieties, creating an amphipathic molecule.
Synthetic Methods
The synthesis of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one typically involves multiple steps with carefully controlled reaction conditions. While no direct synthesis information is available for this specific compound, related pyrimidine derivatives provide valuable insights into potential synthetic routes.
General Synthetic Approach
The synthesis likely involves a base-catalyzed nucleophilic substitution reaction between a 6-amino-2-thiopyrimidin-4(3H)-one precursor and 2-methylbenzyl chloride or similar alkylating agents. This approach is consistent with the synthesis methods for similar pyrimidine derivatives.
Chemical Reactions and Reactivity
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one can participate in various chemical reactions due to its multiple functional groups, each offering distinct reactivity patterns.
Nucleophilic Sites
The compound contains several nucleophilic sites:
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Amino group at position 6
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Nitrogen at position 3
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Sulfur atom in the thioether linkage
These sites can participate in reactions with electrophiles, including alkylation, acylation, and coordination with metal ions.
Reactions at the Amino Group
The 6-amino group can undergo:
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N-acylation with acyl chlorides or anhydrides
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N-alkylation with alkyl halides
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Condensation reactions with aldehydes or ketones
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Diazotization followed by various transformations
Reactions at the Thioether Linkage
The thioether linkage may undergo:
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Oxidation to sulfoxide or sulfone
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Cleavage under strongly acidic or basic conditions
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Coordination with transition metal ions
Reactions at the Pyrimidine Ring
The pyrimidine core may participate in:
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Electrophilic aromatic substitution (though limited due to deactivation)
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Nucleophilic aromatic substitution under appropriate conditions
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Photochemical transformations
Stability Considerations
The stability of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one is influenced by:
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pH of the environment (potential tautomerization)
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Exposure to oxidizing agents (affecting the thioether linkage)
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Thermal conditions (potential decomposition at elevated temperatures)
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Photochemical conditions (UV sensitivity)
Biological Activities and Applications
Potential Activity | Mechanism/Target | Structural Basis |
---|---|---|
Antimicrobial | Inhibition of nucleic acid synthesis | Pyrimidine core |
Anticancer | Enzyme inhibition, cell cycle disruption | Thioether linkage, amino group |
Anti-inflammatory | Modulation of inflammatory pathways | Multiple functional groups |
Enzyme inhibition | Interaction with active sites | Hydrogen-bonding capabilities |
Structure-Activity Relationships
The compound's biological activity is likely influenced by several structural features:
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The 6-amino group can form hydrogen bonds with biological targets
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The (2-methylbenzyl)thio group provides hydrophobic interactions
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The pyrimidine ring enables π-stacking interactions with aromatic residues
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The carbonyl group serves as a hydrogen bond acceptor
These features collectively contribute to the compound's ability to interact with biological macromolecules, potentially affecting their function.
Comparison with Analogous Compounds
Similar compounds have demonstrated various biological activities:
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Pyrimidine derivatives with amino substituents often show antimicrobial and antiviral properties
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Thioether-containing heterocycles have been investigated for anticancer activity
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Compounds with similar 4(3H)-one structures have shown enzyme inhibitory effects
Spectroscopic Characteristics
Predicted ¹H NMR Signals
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic CH (pyrimidine) | 6.0-6.2 | singlet | 1H |
Aromatic CH (benzyl) | 7.0-7.4 | multiplet | 4H |
NH (pyrimidine) | 10.0-11.0 | broad singlet | 1H |
NH₂ | 5.0-6.0 | broad singlet | 2H |
CH₂ (benzyl) | 4.2-4.4 | singlet | 2H |
CH₃ (methyl) | 2.3-2.5 | singlet | 3H |
Predicted ¹³C NMR Signals
Carbon Type | Chemical Shift (ppm) |
---|---|
C=O | 160-165 |
C-NH₂ | 155-160 |
C-S | 165-170 |
Aromatic C (pyrimidine) | 90-100 |
Aromatic C (benzyl) | 125-140 |
CH₂ | 35-40 |
CH₃ | 18-22 |
Infrared Spectroscopy
The IR spectrum would likely show characteristic absorption bands:
Functional Group | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
N-H stretching (NH₂) | 3300-3500 | strong |
N-H stretching (pyrimidine) | 3100-3200 | medium |
C-H stretching (aromatic) | 3000-3100 | weak |
C-H stretching (aliphatic) | 2800-3000 | medium |
C=O stretching | 1650-1700 | strong |
C=C, C=N stretching | 1500-1600 | medium-strong |
C-S stretching | 600-700 | medium |
Mass Spectrometry
In mass spectrometry, 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one would likely show:
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Molecular ion peak at m/z 247 [M]⁺
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Fragment peaks corresponding to:
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Loss of the methylbenzyl group (m/z 142)
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Cleavage of the C-S bond (m/z 105 for methylbenzyl fragment)
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Further fragmentation of the pyrimidine ring
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Computational Studies
Molecular Modeling
Computational studies can provide insights into the compound's:
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Optimal geometry and conformational preferences
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Electronic distribution and reactivity parameters
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Binding affinities with potential biological targets
Predicted Physicochemical Properties
Property | Predicted Value | Calculation Method |
---|---|---|
Log P | 1.8-2.3 | Fragment-based approach |
pKa (NH) | 8.0-9.0 | Empirical calculation |
pKa (NH₂) | 3.5-4.5 | Empirical calculation |
Topological Polar Surface Area | 65-75 Ų | Fragment-based calculation |
Molar Refractivity | 65-75 cm³/mol | Additive method |
Docking Studies
Molecular docking studies could identify potential binding interactions with:
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Enzyme active sites
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Receptor binding pockets
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DNA/RNA structures
Such studies would help elucidate the compound's potential mechanisms of action in biological systems.
Comparative Analysis with Related Compounds
Structural Analogues
Compound | Structural Difference | Impact on Properties |
---|---|---|
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one | Methoxyethyl instead of methylbenzyl at position 2 | Increased hydrophilicity, different steric properties |
2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one | Methyl at position 6, hydroxyethylthio at position 2 | Different hydrogen bonding pattern, altered solubility |
6-amino-2-mercaptopyrimidin-4(3H)-one | Free thiol instead of methylbenzyl thioether | Higher reactivity, metal coordination potential |
Functional Differences
The (2-methylbenzyl)thio group in 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one provides:
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Enhanced lipophilicity compared to compounds with smaller substituents
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Potential for π-stacking interactions through the aromatic ring
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Steric bulk that may influence binding to biological targets
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Reduced reactivity at the sulfur compared to free thiols
Biological Activity Comparison
While specific biological data for 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one is limited, structural analogues suggest:
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The amino group at position 6 often contributes to antimicrobial activity
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Thioether linkages in pyrimidines are associated with various enzyme inhibitory effects
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Benzyl substituents frequently enhance binding to protein targets through hydrophobic interactions
Future Research Directions
Synthetic Methodology
Future research could focus on:
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Developing more efficient synthetic routes with higher yields
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Exploring green chemistry approaches for synthesis
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Creating a library of derivatives with modified substituents
Biological Evaluation
Comprehensive biological screening could investigate:
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Antimicrobial activity against various pathogens
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Anticancer properties in different cell lines
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Enzyme inhibition profiles
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Structure-activity relationships
Material Applications
Exploration of:
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Coordination chemistry with transition metals
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Self-assembly properties
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Photophysical characteristics
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Surface modification capabilities
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